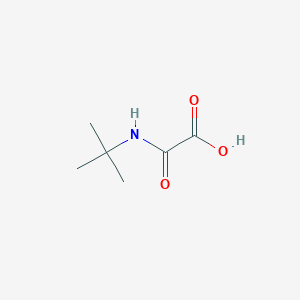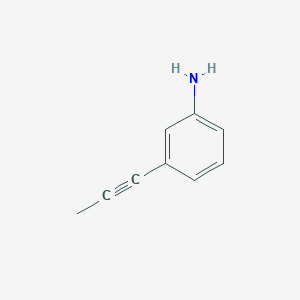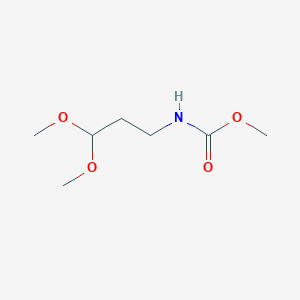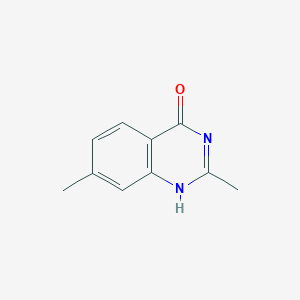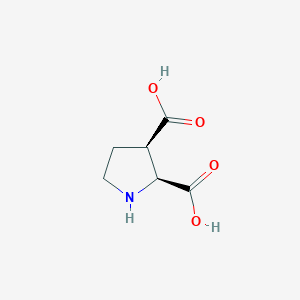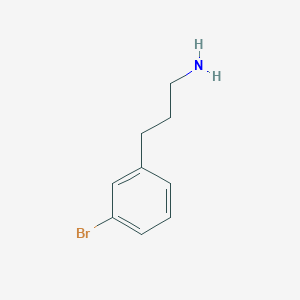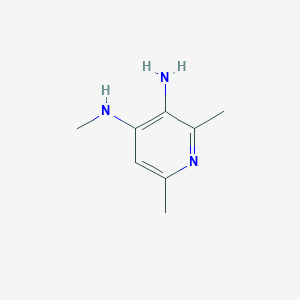
4-N,2,6-trimethylpyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N,2,6-trimethylpyridine-3,4-diamine, also known as MeTAD, is a small organic molecule that has gained significant attention in the field of organic electronics. It has been widely used as a hole transport material in perovskite solar cells due to its high hole mobility and stability.
Wirkmechanismus
In perovskite solar cells, 4-N,2,6-trimethylpyridine-3,4-diamine acts as a hole transport material, facilitating the movement of positive charges from the perovskite layer to the electrode. 4-N,2,6-trimethylpyridine-3,4-diamine forms a p-type semiconductor layer at the interface between the perovskite layer and the electrode, which helps to prevent recombination of charges and improve the efficiency of the solar cell.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 4-N,2,6-trimethylpyridine-3,4-diamine. However, it has been shown to be non-toxic and biocompatible, making it a promising material for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-N,2,6-trimethylpyridine-3,4-diamine has several advantages as a hole transport material in perovskite solar cells, including high hole mobility, stability, and compatibility with different perovskite compositions. However, it also has limitations such as the need for careful handling due to its sensitivity to air and moisture, and the potential for degradation over time.
Zukünftige Richtungen
There are several future directions for research on 4-N,2,6-trimethylpyridine-3,4-diamine. One area of interest is the development of more efficient and stable perovskite solar cells using 4-N,2,6-trimethylpyridine-3,4-diamine as a hole transport material. Another area of research is the application of 4-N,2,6-trimethylpyridine-3,4-diamine in other organic electronic devices such as organic light-emitting diodes and field-effect transistors. Additionally, 4-N,2,6-trimethylpyridine-3,4-diamine has potential applications in catalysis and as a redox mediator in electrochemical reactions, which could be explored further.
Synthesemethoden
4-N,2,6-trimethylpyridine-3,4-diamine can be synthesized through a two-step process. In the first step, 2,6-dimethylpyridine-3,5-diamine is synthesized by reacting 2,6-lutidine with nitrous acid. In the second step, 2,6-dimethylpyridine-3,5-diamine is further reacted with formaldehyde and formic acid to obtain 4-N,2,6-trimethylpyridine-3,4-diamine.
Wissenschaftliche Forschungsanwendungen
4-N,2,6-trimethylpyridine-3,4-diamine has been widely used in perovskite solar cells as a hole transport material due to its high hole mobility and stability. It has also been used in other organic electronic devices such as organic light-emitting diodes and field-effect transistors. 4-N,2,6-trimethylpyridine-3,4-diamine has also been studied for its potential application in catalysis and as a redox mediator in electrochemical reactions.
Eigenschaften
CAS-Nummer |
193690-78-7 |
|---|---|
Produktname |
4-N,2,6-trimethylpyridine-3,4-diamine |
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-N,2,6-trimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)6(2)11-5/h4H,9H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
WMLPIQZSPLZPNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)C)N)NC |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)N)NC |
Synonyme |
3,4-Pyridinediamine, N4,2,6-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



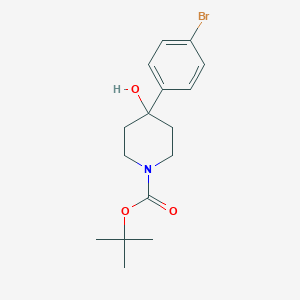




![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)
